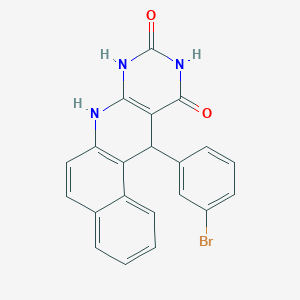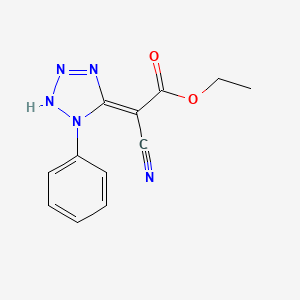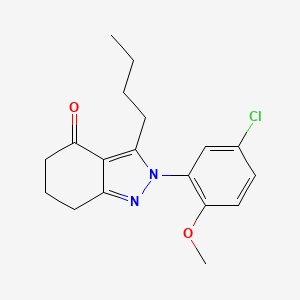![molecular formula C14H16N2O3S B11499159 4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one](/img/structure/B11499159.png)
4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one is a complex organic compound that belongs to the class of thiochromenones This compound is characterized by the presence of a nitro group, an amino group, and a thiochromenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one typically involves multi-step organic reactions. One common method includes the nitration of a thiochromenone derivative followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-methylbutan-2-amine: A primary aliphatic amine with similar structural features.
4-Amino-2-methylbutan-2-ol: Contains an amino group and a hydroxyl group, making it structurally related.
N-(2,3-dimethylbutan-2-yl)-3-methylaniline: Another compound with a similar amino group and alkyl chain.
Uniqueness
4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one is unique due to its thiochromenone core and the presence of both nitro and amino groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C14H16N2O3S |
|---|---|
分子量 |
292.36 g/mol |
IUPAC 名称 |
4-(2-methylbutan-2-ylamino)-3-nitrothiochromen-2-one |
InChI |
InChI=1S/C14H16N2O3S/c1-4-14(2,3)15-11-9-7-5-6-8-10(9)20-13(17)12(11)16(18)19/h5-8,15H,4H2,1-3H3 |
InChI 键 |
SSCDJGWGSIKICV-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)NC1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chromen-2-one, 3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-](/img/structure/B11499080.png)
![N-{3-[(E)-2-(4-Pyridinyl)vinyl]phenyl}dibenzo[B,D]furan-4-carboxamide](/img/structure/B11499094.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-phenylethyl)benzamide](/img/structure/B11499095.png)
![11-(4-fluorophenyl)-2,2,9-trihydroxy-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11499099.png)
![3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11499102.png)

![[2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11499120.png)

![3,4-diamino-N,N'-bis(3-bromophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11499127.png)
![3-{[(4-chlorophenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B11499128.png)
![[4-(3,4-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11499139.png)
![ethyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11499142.png)

![methyl 3-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]propanoate](/img/structure/B11499152.png)
